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molecular formula C9H17NO2 B8507830 2-(Dimethylamino)cyclohexane-1-carboxylic acid

2-(Dimethylamino)cyclohexane-1-carboxylic acid

Cat. No. B8507830
M. Wt: 171.24 g/mol
InChI Key: VITILTIBJJVWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C1CCCCC1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][N:2]([CH3:3])[CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]1[NH:10][C:11](=[O:12])[O:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:21][N:22]([CH:23]1[CH:24]([C:29](=[O:30])[O:31][CH2:32][c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[CH2:25][CH2:26][CH2:27][CH2:28]1)[CH3:39]>>[CH3:21][N:22]([CH:23]1[CH:24]([C:29](=[O:30])[OH:31])[CH2:25][CH2:26][CH2:27][CH2:28]1)[CH3:39]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C1CCCCC1NC(=O)OCc1ccccc1
Name
CN(C)C1CCCCC1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C1CCCCC1C(=O)OCc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1CCCCC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C1CCCCC1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][N:2]([CH3:3])[CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]1[NH:10][C:11](=[O:12])[O:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:21][N:22]([CH:23]1[CH:24]([C:29](=[O:30])[O:31][CH2:32][c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[CH2:25][CH2:26][CH2:27][CH2:28]1)[CH3:39]>>[CH3:21][N:22]([CH:23]1[CH:24]([C:29](=[O:30])[OH:31])[CH2:25][CH2:26][CH2:27][CH2:28]1)[CH3:39]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C1CCCCC1NC(=O)OCc1ccccc1
Name
CN(C)C1CCCCC1C(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C1CCCCC1C(=O)OCc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1CCCCC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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